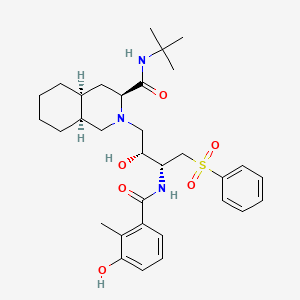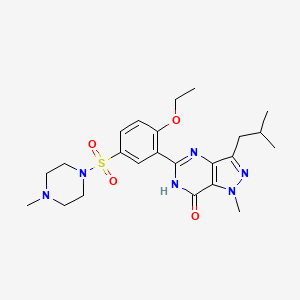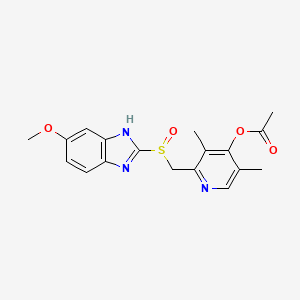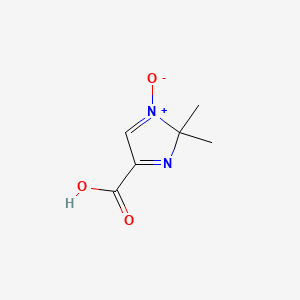
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) is a chemical compound with the molecular formula C11H10N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) typically involves the reaction of 2-aminobenzothiazole with acetonitrile derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Agrochemicals: It is used in the development of pesticides and herbicides.
Dye Stuffs: The compound is utilized in the production of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes or receptors in biological systems, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-acetonitrile: A closely related compound with similar structural features but without the trimethyl substitution.
2-Benzothiazoleacetonitrile,alpha,alpha,6-trimethyl-(9CI): Another derivative with a different substitution pattern on the benzothiazole ring.
Uniqueness
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
157763-88-7 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-methyl-2-(5-methyl-1,3-benzothiazol-2-yl)propanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-8-4-5-10-9(6-8)14-11(15-10)12(2,3)7-13/h4-6H,1-3H3 |
InChI Key |
JGLFBASXLQWIHP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C#N |
Synonyms |
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)





![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)
![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)
